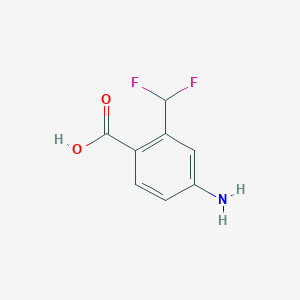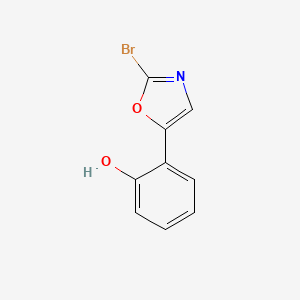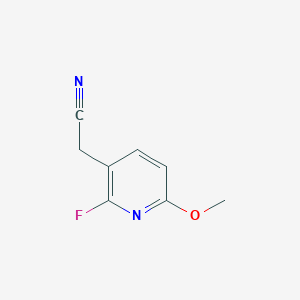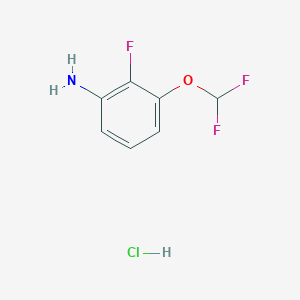
4-Amino-2-(difluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of an amino group (-NH2) and a difluoromethyl group (-CF2H) attached to a benzoic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(difluoromethyl)benzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The amino group is protected using benzyl chloride, followed by formylation through the Vilsmeier-Haack reaction. The intermediate is then oxidized to form a carboxylic acid using the Pinnick oxidation method. Finally, the nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The overall yield of the process can reach up to 57.4%, with product purity exceeding 98% .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or potassium dichromate are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Amino-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 4-Amino-2,6-difluorobenzoic acid
- 4-Amino-2-methylbenzoic acid
Comparison: 4-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl derivatives, the difluoromethyl group offers a different balance of lipophilicity and electronic effects, which can influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
4-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI-Schlüssel |
MQDPNUXCSYCKLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)






![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
